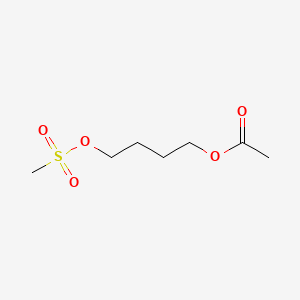

1-Acetate 4-Methanesulfonate 1,4-Butanediol

Descripción general

Descripción

1-Acetate 4-Methanesulfonate 1,4-Butanediol is a chemical compound with the molecular formula C7H14O5S and a molecular weight of 210.25 g/mol . It is also known by its systematic name, 4-(Methanesulfonyloxy)butyl acetate . This compound is used in various chemical processes and has significant applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Acetate 4-Methanesulfonate 1,4-Butanediol can be synthesized through the esterification of 1,4-butanediol with acetic acid and methanesulfonic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, 1,4-butanediol, acetic acid, and methanesulfonic acid, are combined in a reactor with a suitable catalyst. The reaction mixture is heated and stirred to facilitate the esterification process. After the reaction is complete, the product is purified through distillation and crystallization .

Análisis De Reacciones Químicas

Types of Reactions: 1-Acetate 4-Methanesulfonate 1,4-Butanediol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfonates and acetates.

Reduction: Reduction reactions can convert it back to 1,4-butanediol.

Substitution: It can undergo nucleophilic substitution reactions, where the acetate or methanesulfonate groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed.

Major Products:

Oxidation: Produces sulfonates and acetates.

Reduction: Yields 1,4-butanediol.

Substitution: Results in various substituted butanediol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

1-Acetate 4-Methanesulfonate 1,4-Butanediol serves as a reagent in organic synthesis and as an intermediate in the production of other chemicals. It is particularly useful in the development of new synthetic pathways for complex organic compounds.

Biology

In biological research, this compound is employed in biochemical assays and as a substrate in enzymatic reactions. Its unique properties allow for the study of enzyme kinetics and mechanisms.

Medicine

The compound has been investigated for its potential therapeutic properties. It serves as an impurity standard in pharmaceutical research, aiding in the development and quality control of drugs that may contain similar structures.

Industry

In industrial applications, this compound is utilized in the manufacture of polymers, resins, and other industrial chemicals. Its role as a solvent and plasticizer enhances the performance characteristics of various materials.

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound as a key intermediate in synthesizing complex organic molecules. Researchers found that its unique reactivity facilitated the formation of desired products with high yields.

Case Study 2: Enzymatic Reactions

In a biochemical assay involving enzyme kinetics, this compound was used as a substrate to investigate the catalytic efficiency of various enzymes. Results indicated significant variations in enzyme activity based on substrate concentration and structure.

Case Study 3: Pharmaceutical Standards

Research highlighted the importance of using this compound as a standard for impurities in drug formulations. The study established guidelines for acceptable limits of this compound in pharmaceutical products to ensure safety and efficacy.

Mecanismo De Acción

The mechanism of action of 1-Acetate 4-Methanesulfonate 1,4-Butanediol involves its interaction with various molecular targets. It acts as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the structure and function of these biomolecules, affecting cellular processes and pathways .

Comparación Con Compuestos Similares

1,4-Butanediol: A precursor in the synthesis of 1-Acetate 4-Methanesulfonate 1,4-Butanediol.

Methanesulfonic Acid: Used in the esterification process.

Acetic Acid: Another reagent in the synthesis

Uniqueness: this compound is unique due to its dual functional groups (acetate and methanesulfonate), which confer distinct reactivity and versatility in chemical reactions. This makes it valuable in various synthetic and industrial applications .

Actividad Biológica

1-Acetate 4-Methanesulfonate 1,4-Butanediol (often abbreviated as 1-Ac-4-Ms-1,4-BD) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This compound is a derivative of 1,4-butanediol, which is widely used in various industrial applications and has been explored for its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C7H14O5S

- Molecular Weight : 194.25 g/mol

- Structure : The compound features an acetate group and a methanesulfonate group attached to the butanediol backbone, which influences its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and metabolism.

- Cellular Uptake : The methanesulfonate group enhances the solubility of the compound, facilitating its uptake by cells and tissues.

Pharmacological Activities

Research indicates that this compound may exhibit several pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, making it a candidate for cancer therapy.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

- Busulfan Analogues :

- Pharmacokinetics :

- Toxicity Studies :

Propiedades

IUPAC Name |

4-methylsulfonyloxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5S/c1-7(8)11-5-3-4-6-12-13(2,9)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVBSAQOIUJLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the toxicological profile of Busulfan Impurity 5 in rats?

A1: A study [] investigated the toxicity of Busulfan Impurity 5 in rats. The researchers used a 4-day intravenous infusion model, administering the compound at dosages up to 10 times higher than the therapeutic dose of busulfan. Interestingly, despite the known myelotoxic and hepatotoxic effects of busulfan, no adverse effects were observed in animals receiving Busulfan Impurity 5 even at these high doses. The researchers concluded that the highest tested dose of 49 mg/kg/d could be considered the no-observed-adverse-effect level (NOAEL) for Busulfan Impurity 5 in this specific experimental setting []. This suggests that, under these conditions, Busulfan Impurity 5 exhibits a favorable safety profile in rats.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.